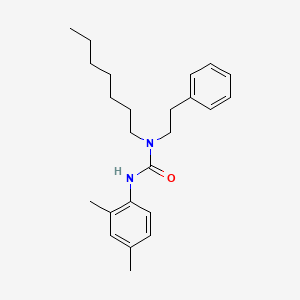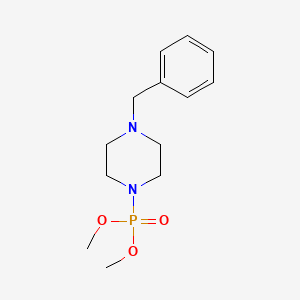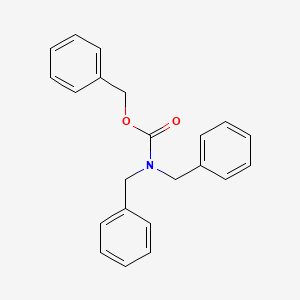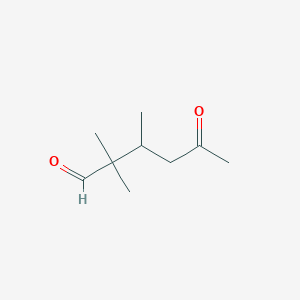![molecular formula C25H25O2P B14379143 1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one CAS No. 89540-54-5](/img/structure/B14379143.png)
1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a but-2-en-1-yl group, an oxy linkage, and a triphenyl-lambda~5~-phosphanylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, followed by the introduction of the but-2-en-1-yl group. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine.
Substitution: The but-2-en-1-yl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.
科学的研究の応用
1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the synthesis of advanced materials and catalysts.
作用機序
The mechanism by which 1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triphenyl-lambda~5~-phosphanylidene moiety can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the but-2-en-1-yl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.
類似化合物との比較
Similar Compounds
1-[(Prop-2-yn-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one: Similar structure but with a prop-2-yn-1-yl group instead of but-2-en-1-yl.
1-[(But-2-en-1-yl)oxy]-3-(triphenylphosphoranylidene)propan-2-one: Similar but lacks the lambda5 designation.
Uniqueness
1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the but-2-en-1-yl group provides additional sites for chemical modification, enhancing its versatility in synthetic and industrial applications.
特性
CAS番号 |
89540-54-5 |
|---|---|
分子式 |
C25H25O2P |
分子量 |
388.4 g/mol |
IUPAC名 |
1-but-2-enoxy-3-(triphenyl-λ5-phosphanylidene)propan-2-one |
InChI |
InChI=1S/C25H25O2P/c1-2-3-19-27-20-22(26)21-28(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h2-18,21H,19-20H2,1H3 |
InChIキー |
PQWWBFHTGSHFIK-UHFFFAOYSA-N |
正規SMILES |
CC=CCOCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester](/img/structure/B14379083.png)
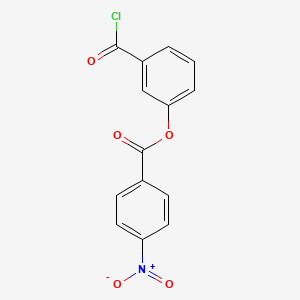
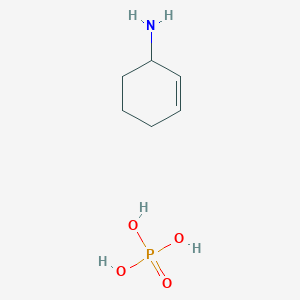
![{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14379097.png)

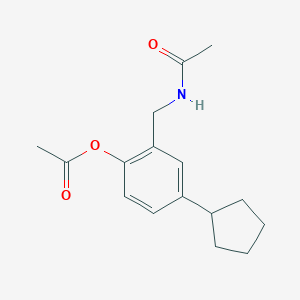
![7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid](/img/structure/B14379111.png)
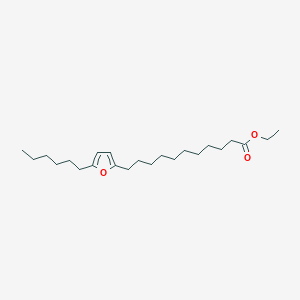
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine](/img/structure/B14379128.png)
